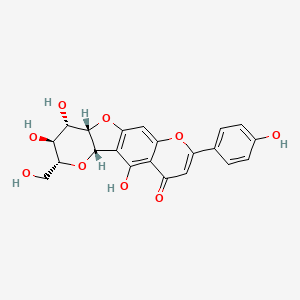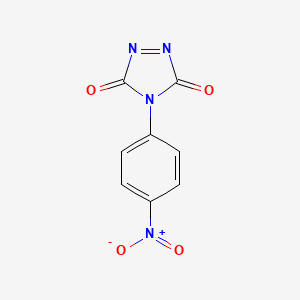
(R)-2-hydroxypalmitic acid
Vue d'ensemble
Description
2R-Hydroxypalmitic acid, also known as (R)-2-hydroxypalmitate or (2R)-2-hydroxyhexadecanoate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 2R-Hydroxypalmitic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 2R-Hydroxypalmitic acid has been detected in multiple biofluids, such as feces and urine. Within the cell, 2R-hydroxypalmitic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 2R-Hydroxypalmitic acid can be converted into (R)-2-hydroxyhexadecanoyl-CoA.
(R)-2-hydroxyhexadecanoic acid is the R-enantiomer of 2-hydroxypalmitic acid. It is a conjugate acid of a (R)-2-hydroxyhexadecanoate. It is an enantiomer of a (S)-2-hydroxyhexadecanoic acid.
Applications De Recherche Scientifique
Enzyme Activity in Plants
(R)-2-Hydroxypalmitic acid is involved in the α-oxidation of fatty acids in plants. A study by Saffert et al. (2000) demonstrates the enzyme activity in germinating peas that converts palmitic acid to this compound, among other products. This process is essential for understanding the α-oxidation in plants (Saffert, Hartmann-Schreier, Schön, & Schreier, 2000).
Biomedical Applications
This compound and its derivatives, such as hydroxystearic and hydroxypalmitic acids, have shown potential in biomedical applications. Kokotou et al. (2020) found that certain hydroxy fatty acids exhibit growth inhibitory activities against various human cancer cell lines and can suppress β-cell apoptosis, suggesting their potential role in treating autoimmune diseases like type 1 diabetes (Kokotou et al., 2020).
Lipidomics and Metabolic Studies
2-Hydroxypalmitic acid has been studied in lipidomics, particularly in the context of analyzing hydroxy fatty acids in biological samples. For instance, Seo et al. (2015) developed a method for analyzing various 2-hydroxy fatty acids in plasma, which can be useful for understanding metabolic pathways and disease states (Seo, Yoon, Rhee, Kim, Nam, Lee, Lee, Yee, & Paik, 2015).
Oxidative Stress and Mitochondrial Function
Research by Tonin et al. (2010) indicates that derivatives of hydroxypalmitic acid, like 3-hydroxypalmitic acid, can affect energy homeostasis in the brain. These compounds were found to influence mitochondrial function, suggesting their role in the pathology of certain mitochondrial disorders (Tonin, Ferreira, Grings, Viegas, Busanello, Amaral, Zanatta, Schuck, & Wajner, 2010).
Role in Peroxisomal Function
Hydroxypalmitic acids are substrates for human 2-hydroxy acid oxidases (HAOX1, HAOX2, HAOX3). These enzymes, as identified by Jones et al. (2000), are involved in the oxidation of 2-hydroxy fatty acids and contribute to the fatty acid α-oxidation pathway, indicating their importance in peroxisomal function (Jones, Morrell, & Gould, 2000).
Propriétés
Numéro CAS |
16452-51-0 |
|---|---|
Formule moléculaire |
C16H32O3 |
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
(2R)-2-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m1/s1 |
Clé InChI |
JGHSBPIZNUXPLA-OAHLLOKOSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC[C@H](C(=O)O)O |
SMILES |
CCCCCCCCCCCCCCC(C(=O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCC(C(=O)O)O |
melting_point |
93.3-93.6°C |
Autres numéros CAS |
16452-51-0 |
Description physique |
Solid |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



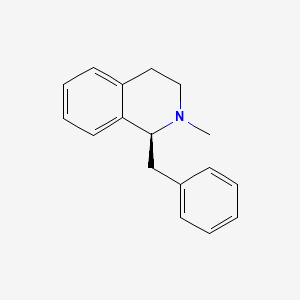
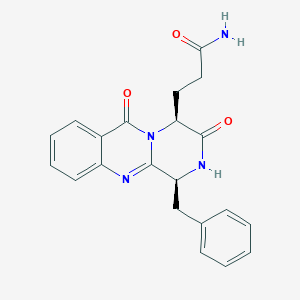
![[(1aR,4aR,6R,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-6-yl] acetate](/img/structure/B1250680.png)
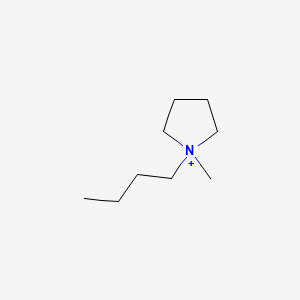
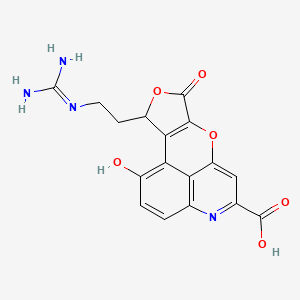
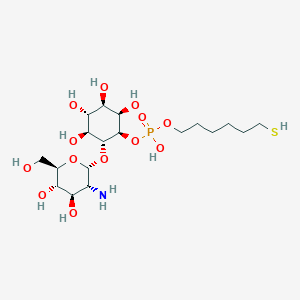
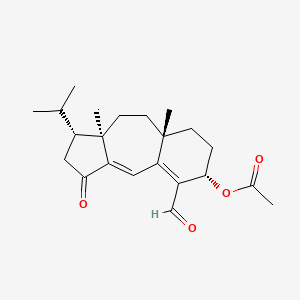
![(3R,4S)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B1250690.png)
